m-PEG24-Br
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Overview
Description
m-PEG24-Br: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long polyethylene glycol chain, which provides flexibility and solubility, making it an essential component in the development of PROTAC molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG24-Br involves the reaction of polyethylene glycol with bromoethane under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of the bromo-terminated polyethylene glycol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: m-PEG24-Br primarily undergoes substitution reactions due to the presence of the bromo group. This group can be replaced by various nucleophiles, leading to the formation of different derivatives .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and alcohols.
Conditions: These reactions typically occur under mild conditions, often at room temperature, and may require a base to neutralize the by-products
Major Products: The major products formed from these reactions are the corresponding substituted polyethylene glycol derivatives, which can be further used in various applications .
Scientific Research Applications
Chemistry: m-PEG24-Br is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial in the development of targeted therapies for various diseases .
Biology and Medicine: In biological and medical research, this compound is used to create conjugates that can selectively degrade disease-causing proteins. This approach has shown promise in treating conditions such as cancer and neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials and drug delivery systems. Its ability to improve the solubility and stability of compounds makes it valuable in various applications .
Mechanism of Action
m-PEG24-Br functions as a linker in PROTAC molecules, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
MM(PEG)24 Methyl-PEG-Maleimide: This compound is also a polyethylene glycol-based linker but is activated with a maleimide group for covalent pegylation of sulfhydryls on proteins.
m-PEG24-N3: This compound contains an azide group and can undergo azide-alkyne cycloaddition reactions, making it useful for click chemistry applications
Uniqueness: m-PEG24-Br is unique due to its bromo group, which allows for versatile substitution reactions. This property makes it highly valuable in the synthesis of various derivatives and PROTAC molecules .
Properties
Molecular Formula |
C49H99BrO24 |
---|---|
Molecular Weight |
1152.2 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C49H99BrO24/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h2-49H2,1H3 |
InChI Key |
CHKQFZKLTVIGQJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
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